LogP Reduction of 1.20 Units vs. Non-Fluorinated Azetidine-3-carbonitrile Hydrochloride
3-Fluoroazetidine-3-carbonitrile hydrochloride exhibits a computed LogP of −0.34, compared to a computed LogP of +0.86 for its non-fluorinated parent azetidine-3-carbonitrile hydrochloride, representing a decrease of 1.20 log units and conferring significantly higher hydrophilicity [1] . The fluorine atom at C-3, geminal to the nitrile, is the sole structural difference driving this shift, consistent with the well-established polarity-enhancing effect of C–F bonds in saturated heterocycles [2].
| Evidence Dimension | Computed LogP (hydrochloride salt form) |
|---|---|
| Target Compound Data | LogP = −0.34 (3-fluoroazetidine-3-carbonitrile·HCl, CAS 2231676-20-1) |
| Comparator Or Baseline | Azetidine-3-carbonitrile·HCl (CAS 345954-83-8): LogP = 0.86 |
| Quantified Difference | ΔLogP = −1.20 (target more hydrophilic by >1 log unit) |
| Conditions | Computed LogP values from ChemSpace (target) and Molbase/BOC Sciences (comparator); both represent the hydrochloride salt form for consistency. |
Why This Matters
A >1 log unit shift in LogP directly impacts aqueous solubility, permeability, and formulation strategy, enabling selection of the fluoro-nitrile scaffold when reduced lipophilicity is required for compliance with Lipinski's Rule of Five or for mitigating CYP-mediated clearance.
- [1] ChemSpace. 3-Fluoroazetidine-3-carbonitrile hydrochloride, CSSB00159269346. LogP −0.34. https://chem-space.com/CSSB00159269346-6B105D (accessed 2026-04-25). View Source
- [2] Grygorenko, O. O. et al. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chem. Eur. J. 2022, 28, e202201601. DOI: 10.1002/chem.202201601. View Source
